
4,4-Difluoro-3-oxobutanenitrile
Overview
Description
4,4-Difluoro-3-oxobutanenitrile (CAS: 1261289-79-5) is a fluorinated organic compound featuring a cyano (-CN), ketone (-CO), and two fluorine atoms at the 4th carbon positions. Its molecular formula is C₄H₂F₂NO, with a molecular weight of 135.06 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as kinase inhibitors and antiviral agents . The presence of electron-withdrawing groups (fluorine and nitrile) enhances its reactivity in nucleophilic additions and cyclization reactions, making it valuable in heterocyclic chemistry.
Biological Activity
4,4-Difluoro-3-oxobutanenitrile is a synthetic organic compound notable for its unique structural features, particularly the presence of difluorinated moieties and a nitrile group. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 166.12 g/mol. The presence of fluorine atoms is known to enhance both the biological activity and chemical stability of compounds, making this compound a subject of interest in various studies.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. A study reported the effectiveness of synthesized derivatives against Gram-positive bacteria such as Bacillus subtilis and Streptococcus haemolyticus, as well as Gram-negative strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. The zone of inhibition was measured to evaluate the antibacterial effect, with results showing promising activity at concentrations around 40 µg/mL .
Table 1: Antibacterial Activity of Synthesized Compounds
Compound | Bacillus subtilis (mm) | Streptococcus haemolyticus (mm) | Pseudomonas aeruginosa (mm) | Klebsiella pneumoniae (mm) |
---|---|---|---|---|
1 | 22 | 21 | 22 | 21 |
2a | 20 | 21 | 19 | 19 |
2b | 22 | - | - | - |
Anticancer Activity
In addition to its antimicrobial properties, certain derivatives of this compound have shown potential anticancer activity. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary data suggest interactions with key cellular targets .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitrile group is particularly noteworthy as it can facilitate binding to active sites on enzymes or receptors involved in disease processes. This reactivity enhances the compound's potential as a lead in drug development.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study involving the synthesis of functionalized derivatives demonstrated significant antimicrobial activity against a panel of pathogens. The compounds were tested using standard methods such as disk diffusion assays, revealing notable zones of inhibition compared to standard antibiotics like ciprofloxacin and fluconazole .
- Anticancer Screening : In vitro assays have been performed on cancer cell lines to assess the cytotoxic effects of derivatives derived from this compound. Results indicated that some derivatives could reduce cell viability significantly at low concentrations, suggesting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-Difluoro-3-oxobutanenitrile, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl difluoroacetate derivatives with nitrile precursors under controlled conditions. Key parameters include:
- Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.
- Solvent : Anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Temperature : Maintain 0–5°C during nitrile group introduction to avoid side reactions.
- Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for CH₂ groups), ¹⁹F NMR (δ -120 to -130 ppm for CF₂), and ¹³C NMR to confirm the ketone (δ ~200 ppm) and nitrile (δ ~120 ppm) groups.
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- Storage : Inert atmosphere (argon) and refrigeration to stabilize the reactive ketone-nitrile moiety.
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the reactivity of this compound compare to non-fluorinated analogs in heterocyclic synthesis?
- Mechanistic Insight : The electron-withdrawing CF₂ group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., enamine formation or cyclocondensation). For example:
- Pyrazole Synthesis : React with hydrazines to form fluorinated pyrazole derivatives, with regioselectivity influenced by fluorine’s inductive effect.
- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to compare rates with non-fluorinated analogs .
Q. How should researchers address discrepancies in reported yields for reactions involving this compound?
- Troubleshooting Framework :
Replicate Conditions : Verify solvent purity, catalyst loading, and moisture levels.
Analytical Validation : Use internal standards (e.g., deuterated analogs) in GC-MS to quantify yields accurately.
Computational Modeling : DFT calculations to identify competing pathways (e.g., hydrolysis vs. cyclization) under varying conditions.
- Case Study : Inconsistent yields in Claisen-Schmidt condensations may arise from trace water deactivating the catalyst .
Q. What strategies can elucidate the stability of this compound under different storage and reaction conditions?
- Stability Studies :
- Accelerated Degradation : Expose the compound to heat (40–60°C), UV light, or humidity, and monitor decomposition via TLC or HPLC.
- Kinetic Profiling : Arrhenius plots to predict shelf life at room temperature.
- Stabilizers : Addition of radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Nitriles with Varying Halogen Substitution
4,4,4-Trifluoro-3-oxobutanenitrile (C₄H₂F₃NO, CAS: 401)
- Structural Difference : An additional fluorine atom replaces a hydrogen at the 4th position.
- This compound exhibits higher polarity and may display distinct solubility profiles compared to the difluoro analogue .
- Applications : Used in agrochemical synthesis due to its stability under harsh reaction conditions .
4-Chloro-4,4-difluoro-3-oxobutanenitrile (C₄H₂ClF₂NO)
- Structural Difference : A chlorine atom replaces one fluorine at the 4th position.
- Impact : The chlorine atom introduces both electronegativity and steric bulk, which may alter reaction kinetics in substitution reactions. Chlorine’s polarizability could also influence intermolecular interactions in crystalline phases .
Ester Analogues: Ethyl 4,4-Difluoro-3-oxobutanoate (C₆H₈F₂O₃, CAS: 352-24-9)
- Structural Difference : The nitrile group (-CN) is replaced by an ethoxy carbonyl group (-COOEt).
- Impact : The ester group reduces electrophilicity at the β-carbon compared to the nitrile, making it less reactive in cyclocondensation reactions. However, esters are generally more hydrolytically stable than nitriles.
- Synthetic Utility : Achieves a 65% yield in optimized reactions, suggesting moderate efficiency in large-scale production .
Amino-Substituted Derivatives: Ethyl 3-Amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂, CAS: 1599057-72-3)
- Structural Difference: The ketone group (-CO) is replaced by an amino group (-NH₂).
- Impact: The amino group introduces nucleophilicity, enabling participation in Schiff base formation or amidation reactions. This derivative is critical in peptide mimetics and protease inhibitor synthesis .
Research Findings and Trends
- Reactivity Trends: Nitrile derivatives (e.g., 4,4-Difluoro-3-oxobutanenitrile) exhibit superior electrophilicity compared to ester or amino analogues, enabling faster Knoevenagel condensations .
- Thermal Stability : Trifluoro-substituted nitriles demonstrate higher thermal stability, likely due to stronger C-F bonds, making them suitable for high-temperature reactions .
- Biological Activity: Amino-substituted derivatives show enhanced bioavailability, correlating with their use in drug discovery .
Properties
IUPAC Name |
4,4-difluoro-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)3(8)1-2-7/h4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXQRABRBXMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680467 | |
Record name | 4,4-Difluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261289-79-5 | |
Record name | 4,4-Difluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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